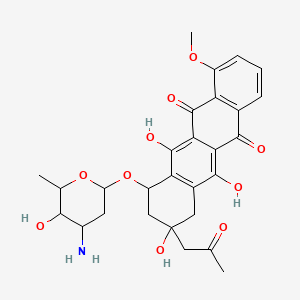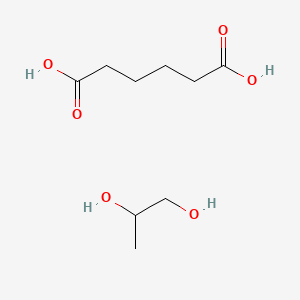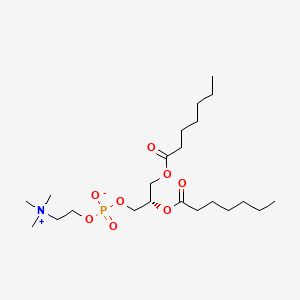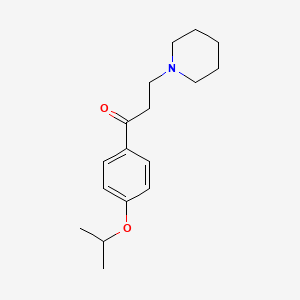
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Crystal Polymorphism of Local Anaesthetic Drugs :
- Falicaine hydrochloride (a homologous drug to 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone) has been characterized using various analytical methods, including thermal analysis, vibrational spectroscopy, and solid-state NMR. This research contributes to understanding the thermodynamic stability and crystalline forms of such compounds (Schmidt, 2005).
Neuroleptic Pharmacophore Studies :
- Investigations into neuroleptic activity have identified the phenyl-4-piperidinylmethanone moiety as a neuroleptic pharmacophore. This suggests potential applications in the development of neuroleptic agents, an important class of drugs used in psychiatry (Boswell et al., 1978).
Mannich Base Derivatives and DNA Interaction :
- Mannich base derivatives containing aromatic/heteroaromatic propanone structures have been synthesized and their interaction with double-stranded DNA has been studied. Such compounds could have implications in the development of DNA-targeted therapeutic agents (Istanbullu et al., 2017).
Anticancer Potential of Piperidinyl-1,3,4-Oxadiazole Hybrids :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This research contributes to the development of new potential therapeutic agents in oncology (Rehman et al., 2018).
Development of Acetylcholinesterase Inhibitors :
- Compounds designed as acetylcholinesterase inhibitors, based on the structure of 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone, have shown potential in treating cognitive impairments caused by chronic cerebral ischemia (Xu et al., 2002).
Eigenschaften
Produktname |
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-piperidin-1-yl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-14(2)20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9,14H,3-5,10-13H2,1-2H3 |
InChI-Schlüssel |
ZHTPWMDZZZQREU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
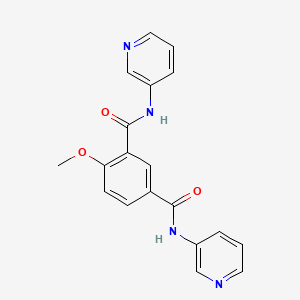
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
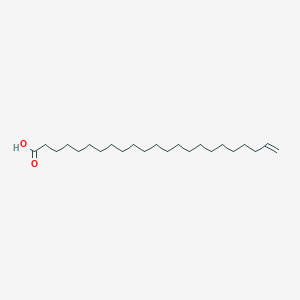
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
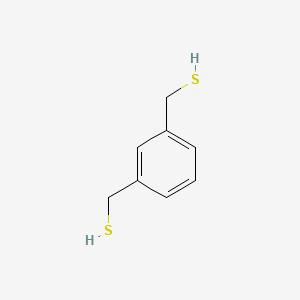
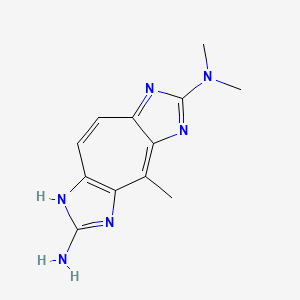
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)
